An In-depth Technical Guide to 1,3-Diphenylurea (Carbanilide)
An In-depth Technical Guide to 1,3-Diphenylurea (Carbanilide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylurea (B7728601), an organic compound with the IUPAC name N,N'-Diphenylurea , is a significant molecule in various scientific fields.[1] Also known by the common name Carbanilide, it is a symmetrical derivative of urea (B33335) where a phenyl group substitutes one hydrogen on each nitrogen atom.[2] This whitepaper provides a comprehensive overview of 1,3-Diphenylurea, including its chemical and physical properties, synthesis protocols, and its role in biological systems, particularly as a cytokinin. Furthermore, it explores the applications of its derivatives in drug discovery and agriculture.
Chemical and Physical Properties
1,3-Diphenylurea is a colorless to off-white crystalline solid.[3][4] It is stable under normal conditions but incompatible with strong oxidizing agents.[5] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1,3-Diphenylurea | [6] |
| Synonyms | Carbanilide, N,N'-Diphenylurea, sym-Diphenylurea | [1][7][8] |
| CAS Number | 102-07-8 | [1][6][7] |
| Molecular Formula | C₁₃H₁₂N₂O | [6][9] |
| Molecular Weight | 212.25 g/mol | [6][8] |
| Melting Point | 239-241 °C | [1] |
| Boiling Point | 262 °C (decomposes) | [1][5] |
| Density | 1.239 g/cm³ | [8] |
| Solubility in Water | < 0.1 mg/mL at 18 °C | [3] |
| Solubility in Organic Solvents | Soluble in pyridine (B92270) (50 mg/mL), moderately soluble in ethanol (B145695) and methanol. | [4] |
| logP | 3.00 | [3] |
Experimental Protocols: Synthesis of 1,3-Diphenylurea
Several methods for the synthesis of 1,3-Diphenylurea have been reported. Below are two common laboratory-scale protocols.
Synthesis from Aniline (B41778) and Triphosgene (B27547)
This method involves the reaction of aniline with triphosgene in acetonitrile (B52724), followed by the addition of a molecular sieve catalyst.
Materials:
-
Aniline (0.93 g)
-
Triphosgene (1.08 g)
-
Acetonitrile (25 mL)
-
ETS-10 molecular sieve catalyst (0.09 g)
-
100 mL reaction tube
-
Ice bath
-
TLC setup for reaction monitoring
Procedure:
-
In a 100 mL reaction tube, dissolve 0.93 g of aniline and 1.08 g of triphosgene in 25 mL of acetonitrile.
-
Place the reaction tube in an ice bath to maintain a temperature of 0-5 °C.
-
Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC). The initial reaction is typically complete within 1 hour.
-
Once the initial reaction is complete, add 0.09 g of ETS-10 catalyst to the mixture.
-
Raise the temperature to 80 °C and continue stirring. Monitor the reaction by TLC; it is generally complete in about 4 hours.
-
After the reaction is complete, cool the mixture and separate the solid product by centrifugation.
-
The acetonitrile solvent can be recovered by distillation. The resulting solid is 1,3-Diphenylurea.[10]
Expected Yield: Approximately 1.05 g (99% yield) with a purity of over 99% as determined by HPLC.[10]
Synthesis from Aniline and Urea
A high-yield synthesis can also be achieved by heating aniline with urea in the presence of glacial acetic acid.[5]
Materials:
-
Aniline (2 moles)
-
Urea (1 mole)
-
Glacial acetic acid
Procedure:
-
Combine 2 molar equivalents of aniline and 1 molar equivalent of urea in a suitable reaction vessel.
-
Add glacial acetic acid to the mixture.
-
Heat the reaction mixture.
-
The product, N,N'-Diphenylurea, will precipitate and can be isolated by filtration.[5]
Biological Activity and Signaling Pathway
1,3-Diphenylurea is recognized for its activity as a cytokinin, a class of plant hormones that regulate various aspects of plant growth and development, including cell division and differentiation.[8][11][12] It has been shown to increase the fresh weight of tobacco plant tissue and promote the growth of cultured callus tissue.[12][13]
The cytokinin signaling pathway in plants is a multi-step phosphorelay system.[1][6][7][8] The general mechanism is as follows:
-
Signal Perception: Cytokinins bind to histidine kinase receptors located in the endoplasmic reticulum membrane.[8]
-
Phosphorelay Initiation: This binding triggers the autophosphorylation of the receptor.[8]
-
Signal Transduction: The phosphate (B84403) group is then transferred to a phosphotransfer protein.[8]
-
Nuclear Response: The phosphotransfer proteins move to the nucleus and phosphorylate type-B response regulators (RRs), which are transcription factors.[8]
-
Gene Transcription: Activated type-B RRs regulate the transcription of numerous genes, including those encoding type-A RRs.[8]
-
Negative Feedback: The type-A RRs act as negative regulators of the pathway, creating a feedback loop.[8]
Applications in Drug Development and Agriculture
The urea functional group is a key component in numerous bioactive compounds and clinically approved drugs.[14][15] Derivatives of 1,3-diphenylurea have shown significant potential in both pharmaceutical and agricultural applications.
Drug Discovery
-
Antiviral Activity: Certain 1,3-diphenylurea derivatives have been identified as potent inhibitors of viral entry into host cells. Specifically, they have demonstrated broad-spectrum activity against SARS-CoV-2 and Influenza A virus by inhibiting clathrin-mediated endocytosis.[16]
-
Anticancer Agents: The diarylurea structure is a valuable pharmacophore in the development of anticancer drugs.[17] These compounds can be designed to inhibit specific enzymes involved in cancer cell proliferation.
-
α-Glucosidase Inhibitors: Novel 1,3-diphenylurea-derived Schiff bases have been synthesized and shown to be competitive inhibitors of α-glucosidase, indicating their potential for the management of diabetes.[17]
Agricultural Applications
-
Herbicides and Pesticides: 1,3-Diphenylurea serves as an important intermediate in the synthesis of various herbicides and pesticides, contributing to improved crop yields.[18] Carbanilide derivatives have been developed that exhibit fungicidal and microbicidal properties for plant protection.[19]
-
Plant Growth Regulation: Due to its cytokinin activity, 1,3-diphenylurea can be used to promote the growth and development of plants.[11]
Thermal Decomposition
Understanding the thermal stability and decomposition of 1,3-diphenylurea is crucial for its application in materials science, such as in the production of polyurethanes.[18] Studies have shown that at elevated temperatures (above 350 °C) in a diluted gas phase, 1,3-diphenylurea can decompose with high selectivity into aniline and phenyl isocyanate.[20] This reaction is significant for the chemical recycling of polyurethane waste, where urea linkages are present.[20]
Conclusion
1,3-Diphenylurea (Carbanilide) is a versatile compound with a well-established role as a plant cytokinin and significant potential in medicinal chemistry and materials science. Its synthesis is well-documented, and its biological activity is understood through the cytokinin signaling pathway. The ongoing research into its derivatives continues to open new avenues for the development of novel therapeutics and agricultural products. This technical guide provides a foundational understanding for researchers and professionals working with or interested in this important chemical entity.
References
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- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1,3-Diphenylurea | 102-07-8 [chemicalbook.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokinin - Wikipedia [en.wikipedia.org]
- 9. Cytokinin Signaling [kieber.weebly.com]
- 10. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 11. bioaustralis.com [bioaustralis.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
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- 16. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
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